[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butyl chain with two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Scientific Research Applications
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is unique due to its specific structural configuration, which includes a butyl chain with two methyl groups at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a candidate for various therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a dimethylamine group attached to a branched amino acid structure, which contributes to its interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino groups present in the compound can form hydrogen bonds and ionic interactions, significantly influencing the activity and function of these targets. These interactions may lead to alterations in metabolic pathways or modulation of signaling cascades.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes related to metabolic processes.
- Receptor Binding: It may act as an agonist or antagonist at specific receptor sites, affecting physiological responses.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Activity | Description |
---|---|
Antimicrobial | Potential efficacy against specific bacterial strains. |
Anti-inflammatory | Modulation of inflammatory pathways in cellular models. |
Neuroprotective | Protective effects on neuronal cells under stress conditions. |
Cardiovascular Effects | Influence on vascular tone and blood pressure regulation through NO pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity:
A study demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting growth at concentrations as low as 50 µg/mL . -
Neuroprotective Effects:
In vitro experiments showed that the compound could reduce oxidative stress in neuronal cell lines, leading to improved cell viability under conditions mimicking neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer’s disease. -
Cardiovascular Research:
Clinical studies have indicated that the compound influences nitric oxide (NO) production, which plays a crucial role in cardiovascular health. Elevated levels of NO were observed in endothelial cells treated with this compound .
Properties
Molecular Formula |
C8H20N2 |
---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1 |
InChI Key |
DRLDXRDPJZGMFU-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN(C)C)N |
Canonical SMILES |
CC(C)(C)C(CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.